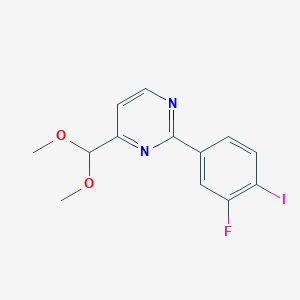

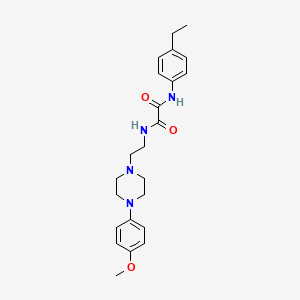

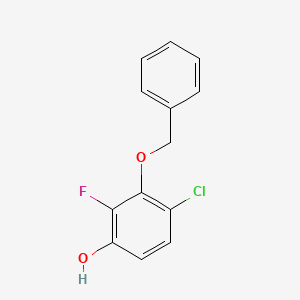

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

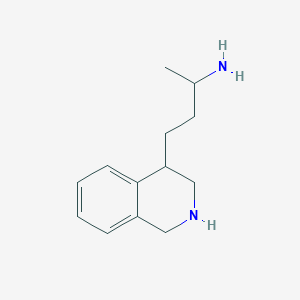

The compound “4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine” seems to be a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several important biomolecules, including uracil, thymine, and cytosine, which are components of nucleic acids .

Molecular Structure Analysis

As a pyrimidine derivative, this compound likely has a planar, aromatic ring structure. The presence of fluorine and iodine atoms on the phenyl group could introduce interesting electronic effects, potentially making the compound more reactive .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the nature of the dimethoxymethyl group. Fluorine and iodine are both halogens, and they could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been explored, showcasing methods for modifying pyrimidine rings with fluoroalkyl groups. Such modifications can influence the electronic properties and reactivity of the compounds, making them useful for further chemical transformations (Krištafor et al., 2009). Another study focused on the stannylation reactions and cross-couplings in pyrimidines, highlighting the potential of pyrimidine derivatives for creating new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions (Majeed et al., 1989). These synthetic routes offer pathways for diversifying the functionalization of pyrimidine cores.

Antiviral Activity

Research into the modification of the pyrimidine nucleosides has led to the development of compounds with significant antiviral activity. For example, gem diether nucleosides, such as 5-(dimethoxymethyl)-2'-deoxyuridine, have been evaluated for their potential in treating orthopoxvirus infections, demonstrating the importance of pyrimidine modifications in medicinal chemistry (Fan et al., 2006).

Materials Science Applications

The structural parameters and electronic properties of thiopyrimidine derivatives have been studied, revealing their promise in nonlinear optics (NLO) and medicinal applications. These studies highlight the versatility of pyrimidine derivatives in various scientific and technological domains (Hussain et al., 2020).

Fluorescent Imaging

Pyrimidine derivatives have also found applications in fluorescent imaging. The development of solvatochromic fluorescent compounds based on 4-aminophthalimide derivatives attached to nucleosides demonstrates the utility of pyrimidine modifications for studying DNA-protein interactions (Riedl et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FIN2O2/c1-18-13(19-2)11-5-6-16-12(17-11)8-3-4-10(15)9(14)7-8/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNMALWLRETKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)C2=CC(=C(C=C2)I)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethoxymethyl)-2-(3-fluoro-4-iodophenyl)pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)

![Octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B2854448.png)

![8-(4-fluorophenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)

![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)

![[1-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2854464.png)